molecular formula C24H18F2N2O6 B13860753 Hydroxy-pyrrolidone-lumacaftor

Hydroxy-pyrrolidone-lumacaftor

Cat. No.: B13860753
M. Wt: 468.4 g/mol
InChI Key: DXTDAJSMDSREMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy-pyrrolidone-lumacaftor involves multiple steps, including the preparation of lumacaftor and the incorporation of the hydroxy-pyrrolidone moiety. Lumacaftor can be synthesized through a process involving the reaction of 3-methylpyridin-2-ylamine with 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid, followed by cyclization and purification . The hydroxy-pyrrolidone moiety can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-pyrrolidone-lumacaftor undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of hydroxy-pyrrolidone-lumacaftor involves its role as a protein chaperone, aiding in the proper folding and trafficking of the CFTR protein to the cell surface. This helps to improve the function of the CFTR protein in patients with cystic fibrosis, leading to better ion transport and reduced symptoms . The molecular targets include the CFTR protein and associated pathways involved in ion transport and cellular homeostasis .

Properties

Molecular Formula

C24H18F2N2O6

Molecular Weight

468.4 g/mol

IUPAC Name

3-[6-[3-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-hydroxy-2-oxopyrrolidin-1-yl]-3-methylpyridin-2-yl]benzoic acid

InChI

InChI=1S/C24H18F2N2O6/c1-12-5-8-19(27-21(12)14-3-2-4-15(9-14)23(31)32)28-20(29)11-16(22(28)30)13-6-7-17-18(10-13)34-24(25,26)33-17/h2-10,16,20,29H,11H2,1H3,(H,31,32)

InChI Key

DXTDAJSMDSREMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)N2C(CC(C2=O)C3=CC4=C(C=C3)OC(O4)(F)F)O)C5=CC(=CC=C5)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.